molecular formula C10H16N2 B1266385 N-Butylpyridine-2-methylamine CAS No. 58061-48-6

N-Butylpyridine-2-methylamine

Cat. No. B1266385
CAS RN: 58061-48-6
M. Wt: 164.25 g/mol
InChI Key: YIHVRGYQUTZXNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Butylpyridine-2-methylamine and related compounds involves multi-step chemical reactions that yield structurally complex pyridine derivatives. For instance, Padhi and Manivannan (2006) described a synthesis process where N-(2-Pyridylmethyl)pyridine-2-methylketimine, a related compound, is synthesized from equimolar quantities of (2-pyridyl)methylamine and 2-acetylpyridine. This synthesis showcases the C-C bond-forming reactions mediated by copper ions, highlighting the intricate chemistry involved in producing pyridine derivatives (Padhi & Manivannan, 2006).

Molecular Structure Analysis

The molecular structure of N-Butylpyridine-2-methylamine and its analogs is characterized by the presence of pyridine rings substituted with various groups that influence their chemical behavior. The structural analysis often involves X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule. For example, the molecular structure of related compounds reveals how substitutions on the pyridine ring affect the overall geometry and electronic configuration of the molecule, impacting its reactivity and interaction with other chemical species.

Chemical Reactions and Properties

Pyridine derivatives, including N-Butylpyridine-2-methylamine, participate in a variety of chemical reactions, serving as ligands, nucleophiles, or electrophiles depending on their substitution pattern and reaction conditions. The chemical reactivity of these compounds is significantly influenced by the nitrogen atom in the pyridine ring, which can coordinate to metals, participate in bond formation, or act as a base. Research by Balaban et al. (2004) demonstrates the synthesis of a weak nucleophilic base from a pyridine derivative, illustrating the nuanced chemical properties these molecules possess (Balaban et al., 2004).

Scientific Research Applications

  • Coordination Chemistry and Photophysical Properties : N4Py, a compound related to N-Butylpyridine-2-methylamine, has been used as a bridging ligand in coordination chemistry. It can coordinate to two Pt(II) ions, forming an unexpected diplatinum(II) complex. This complex exhibits unique photophysical properties and potential anticancer properties (Lo et al., 2015).

  • Synthesis of Complex Compounds : Research has demonstrated the use of derivatives of N-Butylpyridine-2-methylamine in the synthesis of terminal hydrazido(2-) complexes of titanium. These compounds, synthesized through a base-mediated process, display unusual ligand-to-ligand charge transfer characteristics and distinctive blue or green colors (Patel et al., 2007).

  • Nucleophilic Base Synthesis : Analogous compounds to N-Butylpyridine-2-methylamine have been synthesized and identified as weak nucleophilic bases. Such compounds can replace nonnucleophilic bases in organic syntheses, expanding the toolkit for chemical reactions and syntheses (Balaban et al., 2004).

  • Protein Interaction Studies : The interactions of compounds related to N-Butylpyridine-2-methylamine with proteins have been studied, providing insights into the mechanisms of their interactions and potential applications in medicinal chemistry (Swenson & Howard, 1979).

  • Electrocatalysis : Nitrogen-doped carbon derived from ionic liquids containing N-Butyl-3-methylpyridinium shows promise as a metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This application is relevant for developing sustainable and cost-effective methods for hydrogen peroxide production (Fellinger et al., 2012).

  • Thermochemical Studies : Thermochemical studies of amines, including compounds similar to N-Butylpyridine-2-methylamine, have been conducted to understand their enthalpies of formation and vaporization, providing valuable data for various applications in chemistry and materials science (Verevkin, 1997).

properties

IUPAC Name

N-(pyridin-2-ylmethyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-2-3-7-11-9-10-6-4-5-8-12-10/h4-6,8,11H,2-3,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHVRGYQUTZXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206788
Record name N-Butylpyridine-2-methylamine
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Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butylpyridine-2-methylamine

CAS RN

58061-48-6
Record name N-Butyl-2-pyridinemethanamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Butylpyridine-2-methylamine
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Record name N-Butylpyridine-2-methylamine
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Record name N-butylpyridine-2-methylamine
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